2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid
Description
Chemical Identity: 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid (CAS: 192642-85-6) is a brominated pyridine derivative with a cyanoacetic acid functional group. Its molecular formula is C₇H₆BrNO₂, and it has a molecular weight of 216.03 g/mol . The compound features a pyridine ring substituted with a bromine atom at the 5-position and a cyanoacetic acid moiety at the 2-position. This structure confers unique electronic properties due to the electron-withdrawing effects of both the bromine and cyano groups, making it a versatile intermediate in organic synthesis.
Similar reactions yield heterocyclic dyes with moderate efficiency (e.g., 20% yields for structurally related dyes) .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-cyanoacetic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7(11-4-5)6(3-10)8(12)13/h1-2,4,6H,(H,12,13) |
InChI Key |
FFKSQLVRSCMRII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the cyanoacetic acid group. One common method is the reaction of 5-bromopyridine with cyanoacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or cyano groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.
Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in various biochemical reactions, influencing the activity of enzymes and receptors. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent differences:
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid | 192642-85-6 | 5-Br, 2-cyanoacetic acid | C₇H₆BrNO₂ | 216.03 | Strong electron-withdrawing groups |
| 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid | 1211525-50-6 | 5-Br, 3-Cl, 2-acetic acid | C₇H₅BrClNO₂ | 250.48 | Halogenated (Br + Cl) for enhanced reactivity |
| 2-(5-Chloropyridin-2-yl)acetic acid | 1000522-43-9 | 5-Cl, 2-acetic acid | C₇H₆ClNO₂ | 171.58 | Smaller halogen, lower molecular weight |
| Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate | 1245465-67-1 | 5-Br, ester/cyano groups | C₁₀H₉BrN₂O₂ | 269.10 | Ester derivative for improved solubility |
Key Observations :
- Electronic Effects : The bromine atom increases the compound’s electrophilicity compared to chloro or methyl analogues, facilitating nucleophilic aromatic substitution reactions .
- Functional Groups: The cyano group enhances conjugation and stabilizes intermediates in condensation reactions, unlike non-cyano derivatives (e.g., 2-(5-bromopyridin-2-yl)acetic acid) .
Spectroscopic and Physical Properties
Spectroscopic Data :
- ¹H NMR: For structurally related dyes, the vinylic proton (from Knoevenagel condensation) appears as a singlet at δ 7.0–8.1 ppm, confirming conjugation between the pyridine ring and cyanoacetic acid .
- ¹³C NMR: The cyano carbon resonates at δ ~115 ppm, while the carboxylic acid carbon appears at δ ~165 ppm, as seen in 2-cyanoacetic acid derivatives .
Physical Properties :
- Solubility: The carboxylic acid group confers moderate polarity, but bromine’s hydrophobic effect reduces aqueous solubility compared to non-halogenated analogues.
- Stability: The cyano group may render the compound susceptible to hydrolysis under acidic/basic conditions, unlike ester derivatives (e.g., ethyl cyanoacetate) .
Biological Activity
2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on diverse sources and case studies.
Synthesis
The synthesis of 2-(5-bromopyridin-2-yl)-2-cyanoacetic acid typically involves reactions between various pyridine derivatives and cyanoacetic acid. The process may include methods such as nucleophilic substitution or condensation reactions under controlled conditions to yield the desired product in high purity and yield.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. The mechanism appears to involve:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by modulating key apoptotic pathways. Specifically, it down-regulates anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic factors like P53 and Bax .
- Cell Cycle Arrest : It also induces cell cycle arrest, particularly at the G1/S phase transition, which is critical for preventing cancer cell proliferation .
Enzyme Inhibition
The compound exhibits significant inhibitory activity against various enzymes that are crucial for tumor growth and survival. For instance:
- Kinase Inhibition : It has been identified as a reversible inhibitor of certain kinases involved in cancer signaling pathways. This reversible nature allows for a potentially safer therapeutic profile compared to irreversible inhibitors .
- Targeting CDK4 : Molecular docking studies suggest that 2-(5-bromopyridin-2-yl)-2-cyanoacetic acid binds effectively to the active site of cyclin-dependent kinase 4 (CDK4), which is pivotal in cell cycle regulation .
Study 1: Cytotoxicity Assessment
In a comprehensive study assessing the cytotoxic effects of the compound, researchers found that it exhibited IC50 values in the low micromolar range across several cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound over 24, 48, and 72 hours.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction & cell cycle arrest |
| HCT-116 | 12 | CDK4 inhibition |
| HepG2 | 18 | Modulation of apoptotic pathways |
Study 2: Enzyme Inhibition Profile
Another study focused on the inhibition profile against several kinases. The results indicated that the compound effectively inhibited TAK1 and other related kinases involved in inflammatory responses.
| Enzyme | IC50 (nM) | Type of Inhibition |
|---|---|---|
| TAK1 | 50 | Reversible |
| CDK4 | 30 | Competitive |
| Other Kinases | >100 | Non-selective |
The biological activity of 2-(5-bromopyridin-2-yl)-2-cyanoacetic acid can be attributed to its structural features that facilitate interactions with target proteins:
- Hydrophobic Interactions : The bromine atom on the pyridine ring enhances hydrophobic interactions with enzyme pockets.
- Hydrogen Bonding : The cyano group can form hydrogen bonds with active site residues, stabilizing binding.
- Electrostatic Interactions : The acidic nature of the carboxylic group contributes to electrostatic interactions with positively charged residues in target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
